molecular formula C9H11NO3 B2660004 4-Methoxy-3,5-dimethylpicolinic acid CAS No. 138569-60-5

4-Methoxy-3,5-dimethylpicolinic acid

Cat. No. B2660004
CAS RN: 138569-60-5
M. Wt: 181.191
InChI Key: YURTZWSYMDBSIA-UHFFFAOYSA-N
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Description

4-Methoxy-3,5-dimethylpicolinic acid, also known as Methoxymethylated picolinic acid (MMPA), is a chemical compound that belongs to the picolinic acid family. It has a molecular weight of 181.19 and its IUPAC name is 4-methoxy-3,5-dimethyl-2-pyridinecarboxylic acid .


Molecular Structure Analysis

The molecular formula of 4-Methoxy-3,5-dimethylpicolinic acid is C9H11NO3 . The InChI code for the compound is 1S/C9H11NO3/c1-5-4-10-7(9(11)12)6(2)8(5)13-3/h4H,1-3H3,(H,11,12) .


Physical And Chemical Properties Analysis

4-Methoxy-3,5-dimethylpicolinic acid has a number of physical and chemical properties. It has a molecular weight of 181.19 g/mol . It is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It has a lipophilicity Log Po/w (iLOGP) of 1.5 .

Scientific Research Applications

Metabolic Pathway Studies

One study focused on the in vivo metabolism of psychoactive phenethylamines, revealing insights into metabolic pathways operative in rats. Although the compound of interest isn't directly mentioned, the research methodology and findings provide a framework that could be applicable to the study of 4-Methoxy-3,5-dimethylpicolinic acid related compounds in biological systems (Kanamori et al., 2002).

Corrosion Inhibition

Research on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated its effectiveness as a corrosion inhibitor for mild steel in hydrochloric acid medium. This study's approach to corrosion inhibition could inspire similar applications for 4-Methoxy-3,5-dimethylpicolinic acid related compounds (Bentiss et al., 2009).

Photophysical Properties Tuning for Bioprobes

A study on bifunctional lanthanide tris(dipicolinates) highlighted the tunable photophysical properties of these complexes, which has significant implications for designing bioprobes. The chemical modification strategies detailed in this research could be relevant for adapting 4-Methoxy-3,5-dimethylpicolinic acid for similar applications (Gassner et al., 2008).

Photolabile Precursors for Neuroactive Compounds

Research on the photocleavage of 1-acyl-7-nitroindolines to yield carboxylic acids and 7-nitrosoindole explored the potential of these compounds as photolabile precursors for neuroactive amino acids. The findings suggest possible applications for 4-Methoxy-3,5-dimethylpicolinic acid derivatives in controlled drug delivery and release systems (Papageorgiou & Corrie, 2000).

Antiviral Activities

A study on 4'-Hydroxy-3-methoxyflavones revealed their potent antiviral activities against picornaviruses. The structural insights and activity relationships found in this research could guide the development of 4-Methoxy-3,5-dimethylpicolinic acid derivatives as antiviral agents (De Meyer et al., 1991).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

4-methoxy-3,5-dimethylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-4-10-7(9(11)12)6(2)8(5)13-3/h4H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURTZWSYMDBSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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